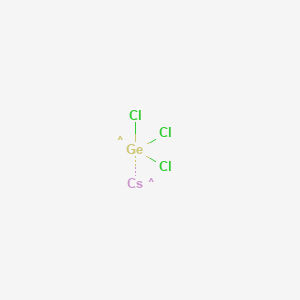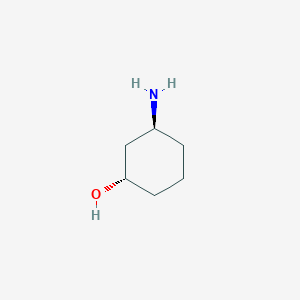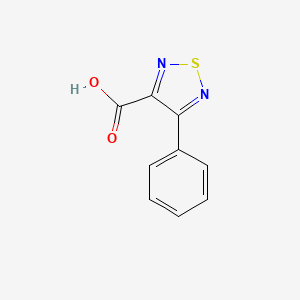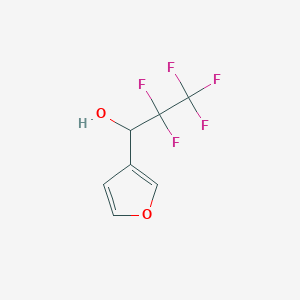
1-(Benzyloxy)-4-ethynyl-2-fluorobenzene
Descripción general
Descripción
A chemical compound’s description often includes its molecular formula, structure, and other identifiers like CAS number. It also includes its appearance (solid, liquid, gas, color, etc.) and where it is commonly found or used .
Synthesis Analysis
This involves the methods used to synthesize the compound in the lab. The process can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, which is the step-by-step sequence of reactions by which the overall chemical change occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, and spectral data. These properties can help scientists understand how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Anticancer Properties
Fluorinated heterocycles, including compounds like 1-(Benzyloxy)-4-ethynyl-2-fluorobenzene, have been investigated for their potential as anticancer agents. Research suggests that these molecules exhibit promising activity against cancer cells both in vitro and in vivo . Their unique fluorine-containing structure may contribute to their effectiveness. Further studies explore their mechanisms of action and potential as lead structures for drug design.
Antimicrobial Activity
The same fluorinated heterocycles have also demonstrated antimicrobial properties. Researchers have evaluated their efficacy against various pathogens, including bacteria and fungi. Interestingly, some of these compounds exhibit antimicrobial activity comparable to or even surpassing reference drugs. Additionally, they tend to have a favorable safety profile, showing reduced cytotoxicity in non-cancerous cell lines .
Organic Synthesis and Functional Materials
Beyond their biological applications, fluorinated heterocycles play a role in organic synthesis. Researchers utilize them as versatile building blocks for constructing complex molecules. Additionally, their incorporation into functional materials (such as polymers or liquid crystals) contributes to material science advancements.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-ethynyl-2-fluoro-1-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO/c1-2-12-8-9-15(14(16)10-12)17-11-13-6-4-3-5-7-13/h1,3-10H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJIQGVLRABXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)OCC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-ethynyl-2-fluorobenzene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, 2-[4-(2-aminoethyl)phenoxy]-, ethyl ester](/img/structure/B3151729.png)


![1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride](/img/structure/B3151750.png)

![5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole](/img/structure/B3151767.png)





![3-Benzyloxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B3151802.png)
![Dimethoxy(methyl)[1-(4-methylphenyl)ethyl]silane](/img/structure/B3151820.png)